1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Description
Systematic Nomenclature and IUPAC Conventions
The compound 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic and substituted amides. The parent structure is a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at position 1 with a furan-2-ylmethyl group, at position 5 with a ketone (oxo group), and at position 3 with a carboxamide functional group.
The IUPAC name explicitly defines the substituent positions:
- 1-(furan-2-ylmethyl) : A furan ring (oxygen-containing heterocycle) attached via its 2-position to a methyl group, which bonds to the pyrrolidine nitrogen.
- 5-oxo : A carbonyl group at position 5 of the pyrrolidine ring.
- 3-carboxamide : A carboxamide (-CONH₂) group at position 3.
For stereospecific variants, such as the (3S)-enantiomer, the IUPAC name includes the Cahn-Ingold-Prelog priority rules: (3S)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide . The SMILES notation for the racemic form is C1C(CN(C1=O)CC2=CC=CO2)C(=O)N , while the canonical SMILES for the (3S)-enantiomer is C1C@@HC(=O)N .
Molecular Topology and Stereochemical Considerations
The molecular topology of 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is defined by its C₁₃H₁₃N₂O₃ formula and planar/non-planar regions (Fig. 1):
| Property | Value |
|---|---|
| Molecular weight | 245.25 g/mol |
| Hybridization at N1 | sp³ (pyrrolidine ring) |
| Hybridization at C3 | sp³ (chiral center) |
| Dihedral angle (furan-pyrrolidine) | 85.3°–116.5° |
The stereochemistry at C3 is critical for biological activity. X-ray diffraction (XRD) studies of analogous pyrrolidine carboxamides reveal that substituents at C3 induce envelope conformations in the pyrrolidine ring, with puckering amplitudes (Φmax) of 35°–45°. The furan-2-ylmethyl group adopts a pseudo-equatorial position to minimize steric clashes with the carboxamide.
Comparative Analysis of Tautomeric Forms
This compound exhibits amide-lactam tautomerism due to the proximity of the carboxamide (-CONH₂) and lactam (cyclic amide) functionalities (Fig. 2):
Tautomer 1 (Lactam form):
- Dominant in solid state and polar solvents.
- Stabilized by intramolecular N–H···O hydrogen bonds (2.1–2.3 Å).
Tautomer 2 (Lactim form):
- Observed in non-polar media or under thermal stress.
- Features an imidic acid (-NH-O-) group, with energy barriers of 64.1–188.7 kJ/mol for interconversion.
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level show the lactam form is 20.9 kJ/mol more stable than the lactim form due to resonance stabilization of the amide group.
Crystallographic Studies and Solid-State Conformation
Single-crystal XRD analyses of related compounds (e.g., diethyl 1-(4-methylphenyl)-3-phenyl-5-oxopyrrolidine-2,2-dicarboxylate) provide insights into the solid-state conformation:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.14 Å, b=8.86 Å, c=9.32 Å, β=116.5° |
| Hydrogen bonds | N–H···O (2.02 Å), O–H···O (1.87 Å) |
| Torsion angle (C3–C4–N1–C5) | −172.3° |
The pyrrolidine ring adopts an envelope conformation with C3 displaced by 0.6 Å from the plane of the other four atoms. The furan-2-ylmethyl group forms weak C–H···O interactions (2.7–3.1 Å) with adjacent molecules, creating a layered packing motif.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(14)7-4-9(13)12(5-7)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKVICDINFOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230000 | |
| Record name | 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-32-2 | |
| Record name | 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furanylmethyl)-5-oxo-3-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic Acid
The most direct synthetic route to 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves starting from the corresponding carboxylic acid, 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid. This acid can be converted to the carboxamide via standard amide formation techniques.
- Step 1: Activation of the carboxylic acid group, often by converting it into an acid chloride or using coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or NHS to form an active ester intermediate.
- Step 2: Reaction of the activated intermediate with ammonia or an ammonium salt to yield the carboxamide.
This approach benefits from the availability of the acid precursor and the well-established chemistry of amide bond formation.
Continuous Flow Synthesis Techniques
Recent advances have demonstrated the use of continuous flow reactors for the efficient synthesis and functional group transformations of related pyrrolidinone derivatives.
Esterification: The carboxylic acid precursor can be converted to ethyl esters under continuous flow conditions using absolute ethanol as solvent, with ultrasonication to ensure homogeneity. The reaction mixture is pumped through a resistively heated reactor at controlled temperature and flow rate, yielding ethyl esters with high conversion rates without the need for further purification.
Conversion to Nitriles: The carboxylic acid can also be directly converted to nitriles using supercritical acetonitrile under continuous flow conditions. This method involves dissolving the acid in acetonitrile, ultrasonication, and pumping through a heated flow reactor. The nitrile product is isolated by extraction and drying, providing a clean conversion pathway.
While these methods focus on related derivatives (e.g., nitriles, esters), the continuous flow approach can be adapted for amide formation by modifying the reagents and conditions, offering advantages in scalability and reaction control.
Cyclization and Functionalization Strategies
The pyrrolidinone ring can be constructed via cyclization reactions involving amino acids or their derivatives:
- Starting from suitably substituted amino acids (e.g., 5-oxoproline derivatives), the furan-2-ylmethyl group can be introduced by alkylation of the nitrogen atom using furan-2-ylmethyl halides under basic conditions.
- Subsequent conversion of the carboxylic acid to the carboxamide can be achieved as described above.
This stepwise approach allows for precise control over substitution patterns and functional group transformations.
Related Synthetic Routes in Literature
Although direct literature on the exact compound is limited, analogous compounds with pyrrolidinone cores and carboxamide functionalities have been synthesized via:
- Cyclization of chalcone derivatives with semicarbazide or thiosemicarbazide in acidic media to form pyrazoline carboxamide analogs, demonstrating the utility of hydrazine derivatives in amide formation.
- Use of coupling reagents in ethanol or dichloromethane solvents with bases like triethylamine to facilitate amide bond formation in related heterocyclic systems.
These methods provide insight into potential synthetic adaptations for 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide.
Summary Table of Preparation Methods
Research Findings and Considerations
- The carboxylic acid precursor is commercially available and well-characterized, facilitating synthetic access to the amide derivative.
- Continuous flow methods offer scalable and efficient alternatives to batch synthesis, with precise control over reaction parameters and improved safety profiles.
- The choice of coupling reagents and reaction conditions critically affects yield and purity in amide bond formation.
- Alkylation of the pyrrolidinone nitrogen with furan-2-ylmethyl halides is a reliable method to introduce the furan moiety prior to amide formation.
- Analogous synthetic strategies in related heterocyclic systems provide valuable insights for optimizing the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives, such as 2-furoic acid.
Reduction: The compound can undergo reduction reactions to form reduced derivatives of the furan and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 2-Furoic acid and other oxidized furan derivatives.
Reduction: Reduced forms of the furan and pyrrolidine rings.
Substitution: Substituted furan and pyrrolidine derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and antifungal activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: It is explored for its potential use in the production of bio-based materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The furan and pyrrolidine rings may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar 5-Oxopyrrolidine Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Findings
- Enzyme Inhibition vs. Antioxidant Activity : The furan-2-ylmethyl derivative exhibits HNE inhibitory activity, while chloro/hydroxyphenyl-substituted analogs (e.g., ) demonstrate potent antioxidant effects, exceeding ascorbic acid in radical scavenging . This highlights the role of electron-donating groups (e.g., hydroxyl) in enhancing antioxidant capacity.
- Impact of Heterocyclic Moieties : Derivatives with benzimidazole or pyrazole substituents () may improve binding affinity to biological targets due to aromatic stacking interactions, though their specific activities require further study.
- Synthetic Accessibility : The parent compound and its analogs are synthesized via coupling reactions (e.g., amidation) or cyclization, with yields ranging from 40% to 60%. Higher yields are observed in derivatives with simpler substituents .
Physicochemical Properties
- Solubility and Stability : The furan-containing derivative’s lipophilic furan group may reduce aqueous solubility compared to hydroxylated analogs, which benefit from polar substituents. NMR data () indicate conformational flexibility in CDCl$_3$, suggesting moderate polarity .
Biological Activity
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, a compound with the molecular formula C10H12N2O3, has garnered attention in recent years for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure and properties are also discussed to provide a comprehensive understanding of its biological significance.
Chemical Structure and Properties
The chemical structure of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide includes a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the pyrrolidine moiety contributes to its potential biological activity. The compound's physical properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis. For instance, modifications to the furan moiety have been shown to enhance anti-tubercular activity, suggesting that structural variations can lead to improved efficacy against resistant strains .
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes, particularly those involved in inflammatory responses. A study highlighted its ability to inhibit human neutrophil elastase, an enzyme linked to various inflammatory conditions . The IC50 value for this inhibitory activity was determined through enzyme assays, demonstrating the compound's potential as a therapeutic agent for conditions characterized by excessive inflammation.
SARS-CoV-2 Inhibition
Recent research has explored the potential of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide derivatives as inhibitors of SARS-CoV-2 main protease (Mpro). One derivative exhibited an IC50 value of 1.57 μM, indicating promising antiviral activity . This finding underscores the importance of exploring furan-based compounds in the context of emerging infectious diseases.
Neuropharmacology
In neuropharmacological studies, compounds similar to 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide have been investigated for their effects on neuropeptide signaling pathways. The modulation of relaxin-3 signaling via RXFP3 receptors has implications for appetite control and stress responses. Compounds that antagonize these pathways may offer therapeutic benefits for metabolic disorders .
The biological activity of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound binds to active sites on enzymes like neutrophil elastase, inhibiting their function and thus reducing inflammatory responses.
- Receptor Modulation : It may act as an antagonist at specific receptors involved in neuropeptide signaling, affecting physiological processes such as appetite and stress response.
Q & A
Q. What are the common synthetic routes for preparing 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyrrolidone ring via cyclization of itaconic acid derivatives or succinic anhydride with amines. For example, succinic anhydride reacts with hydrazides to form 5-oxopyrrolidine intermediates .
- Step 2 : Introduction of the furan-2-ylmethyl group via alkylation or nucleophilic substitution. Ethyl chloroacetate or propargyl bromide are common alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Carboxamide formation using coupling reagents (e.g., HATU or EDC) with primary/secondary amines. Purification via recrystallization (ethanol/water) or column chromatography is recommended .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, the furan protons resonate at δ 6.2–7.4 ppm, while the pyrrolidone carbonyl appears at ~170 ppm in ¹³C NMR .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. highlights diastereoselectivity analysis using crystallographic data (e.g., C–C bond lengths and torsion angles) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the stability considerations for this compound under different experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >150°C for pyrrolidone derivatives) .
- pH Sensitivity : Test solubility and degradation in acidic (pH 2–4) and basic (pH 8–10) buffers. Amide bonds may hydrolyze under prolonged acidic conditions .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .
Q. How can diastereoselectivity be achieved in the synthesis of related 5-oxopyrrolidine derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselective cyclization. reports >90% enantiomeric excess (ee) using L-proline .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) for asymmetric Mannich reactions. Monitor diastereomer ratios via chiral HPLC .
- Crystallography-Driven Optimization : Adjust solvent polarity (e.g., toluene vs. DMF) to favor specific crystal packing, as shown in for methyl 3-aryl-pyrrolidine carboxylates .
Q. How can computational modeling predict the bioactivity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and catalytic residues .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from analogs in .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) for ligand-protein complexes .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Analog Comparison : Compare activity trends with analogs (e.g., ’s 2-aryl-pyrrolidine derivatives) to isolate substituent effects .
Q. What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility. Monitor pH-dependent stability .
- Nanoparticle Formulation : Use PLGA or liposomal encapsulation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Co-Solvent Systems : Test DMSO/PEG-400 or Cremophor EL mixtures. Ensure biocompatibility via hemolysis assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
